Thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A) is a heterocyclic organic compound that has emerged as a valuable scaffold in medicinal chemistry and pharmacological research. [, ] It belongs to the class of thienoisoquinolinones, characterized by a fused thieno[2,3-c]isoquinoline ring system. [, ] TIQ-A is of particular interest due to its potent inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair and cell signaling pathways. [, , ] While its potential therapeutic applications are vast, this report will focus solely on its scientific research applications.
Several synthetic strategies have been developed for TIQ-A and its derivatives. One efficient approach involves a multistep process starting with a Suzuki coupling reaction to yield 3-phenylthiophene-2-carboxylic acid. [] This intermediate is then converted to its corresponding acyl azide and subsequently cyclized via a thermal Curtius rearrangement, ultimately leading to TIQ-A. [] This continuous flow synthesis method has been optimized through a statistical design of experiments (DoE) for robustness and scalability. [] Another study explored a different route involving eight steps to synthesize 8-alkoxythieno[2,3-c]isoquinolin-5(4H)-ones, demonstrating the versatility of this scaffold for generating diverse analogs. [] This strategy can be applied to other substituted alkoxythieno[2,3-c]isoquinolin-5(4H)-ones, such as the 7-methoxy derivative. []
TIQ-A is primarily recognized for its potent inhibitory activity against PARP-1. [, , ] It acts as a competitive inhibitor, binding to the catalytic domain of PARP-1 and preventing the binding of its substrate, NAD+. [, ] This inhibition of PARP-1 activity disrupts several cellular processes, including DNA repair, inflammatory responses, and cell death pathways. [, , ] Importantly, TIQ-A exhibits a broader inhibition profile across the PARP family, affecting other enzymes like PARP10, PARP15, and TNKS2, although with varying potency and selectivity. [, ] This suggests that its biological effects might extend beyond PARP-1 inhibition.
TIQ-A is a valuable pharmacological tool for investigating the role of PARP-1 in various disease models. [, , ] For example, in a murine model of allergic airway inflammation, TIQ-A effectively prevented eosinophil recruitment into the airways, highlighting PARP-1's role in this process. [] Furthermore, TIQ-A demonstrated neuroprotective effects in cultured mouse cortical cells subjected to oxygen and glucose deprivation, suggesting its potential in ischemic stroke models. []
Research using apolipoprotein E-deficient mice fed a high-fat diet showed that TIQ-A administration, combined with a regular diet, induced regression of atherosclerotic plaques. [] This regression was accompanied by a decrease in total cholesterol and LDL levels, along with positive changes in plaque composition, suggesting a potential therapeutic avenue for atherosclerosis. []
TIQ-A serves as a promising scaffold for developing new and potent PARP inhibitors. [, ] By modifying its structure, researchers aim to achieve improved selectivity for specific PARP enzymes, potentially leading to more targeted therapies with fewer side effects. [] The synthesis of various TIQ-A analogs has contributed to a better understanding of structure-activity relationships within this class of inhibitors. [, ]
8.1. Further Elucidating Structure-Activity Relationships: Continued exploration of TIQ-A analogs' structure-activity relationships is crucial for developing inhibitors with enhanced selectivity and potency against specific PARP enzymes. [, ]
8.2. Investigating Isoform-Specific Effects: Given TIQ-A's broader inhibition profile across the PARP family, future research should focus on dissecting the specific contributions of different PARP isoforms to its biological effects in various disease models. [, ]
8.3. Exploring Therapeutic Potential in Other Diseases: While promising results have been observed in atherosclerosis and ischemic stroke models, further investigation into TIQ-A's therapeutic potential in other diseases involving PARP dysregulation, such as cancer and inflammatory disorders, is warranted. [, ]
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4